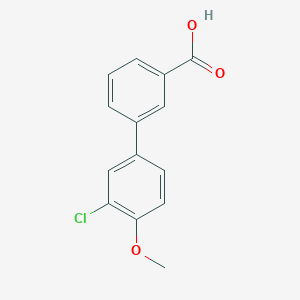![molecular formula C20H26O4 B1425128 2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol CAS No. 120703-31-3](/img/structure/B1425128.png)
2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol
Overview
Description
This compound is also known as 2-Hydroxy-4 - (2-hydroxyethoxy)-2-methylpropiophenone . It has a molecular weight of 224.25 . It is used as a photo-initiator to synthesize polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge through thiol–ene Click reaction .
Molecular Structure Analysis
The linear formula of this compound is HOCH2CH2OC6H4COC (CH3)2OH . The InChI string is 1S/C12H16O4/c1-12 (2,15)11 (14)9-3-5-10 (6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of this compound is 88-90 °C (lit.) . It is soluble in water, 95% ethanol, and propan-2-ol .Scientific Research Applications
Synthesis Applications : This compound is involved in synthesis processes. For instance, it's used in the synthesis of 4-hydroxy- and 4-aminoindoles via corresponding indolines, showing its utility in creating structurally complex molecules (Tanaka, Yasuo, Aizawa & Torii, 1989).
Antihypoxic Activity : Compounds derived from 2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol have been studied for their antihypoxic activities. This shows the potential medicinal applications of derivatives of this compound (Gein et al., 2015).
Molecular Complex Studies : This compound has been used in the study of molecular complexes, specifically in hydrogen-bonded systems. Such research is essential for understanding molecular interactions and structures (Toda, Tanaka & Mak, 1985).
Antimicrobial Activity : The derivatives of this compound have been studied for their antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Gein et al., 2015).
Liquid Crystal Applications : This compound is used in the synthesis of materials for potential applications in liquid crystals and polymer electrolyte liquid crystals, suggesting its utility in materials science (Tajbakhsh et al., 1998).
Enzyme Inhibition Studies : Derivatives of this compound have been studied for their enzyme inhibition properties, which could have implications in drug development and biochemistry (Aziz‐ur‐Rehman et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-13-9-17(10-14(2)19(13)23-7-5-21)18-11-15(3)20(16(4)12-18)24-8-6-22/h9-12,21-22H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQFVIJDWQBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCO)C)C2=CC(=C(C(=C2)C)OCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



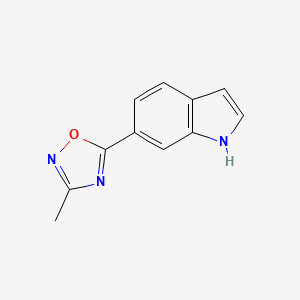
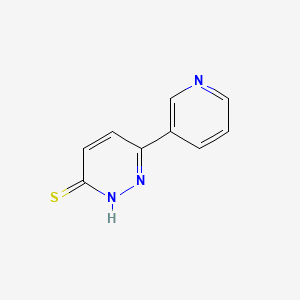
![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)
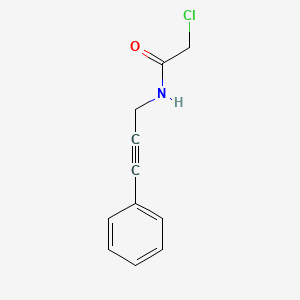
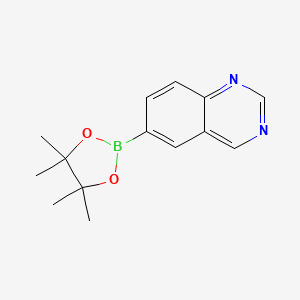
![2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B1425056.png)
![1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1425058.png)
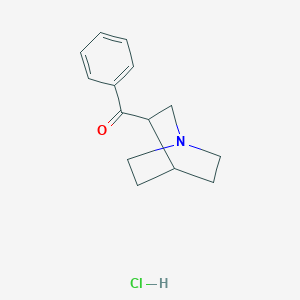
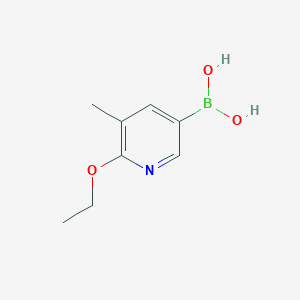

![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)
